Sbe-|A-CD
Description
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin derivative characterized by the substitution of hydroxyl groups on the β-cyclodextrin core with sulfobutyl ether moieties. This modification confers an anionic charge to the molecule, enhancing its solubility (>50 mg/mL in water) and biocompatibility compared to unmodified β-cyclodextrin . SBE-β-CD exhibits a degree of substitution (DS) of ~6.8 sulfobutyl groups per cyclodextrin molecule, optimizing its ability to form stable inclusion complexes with hydrophobic or ionizable drugs .
Key properties include:
- Enhanced solubilization: Demonstrated a 62.9-fold increase in solubility for luteolin, a poorly water-soluble flavonoid, via host-guest complexation .
- Electrostatic modulation: The anionic sulfonate groups enable charge-dependent interactions with cationic or neutral substrates, broadening its pharmaceutical applicability .
Properties
IUPAC Name |
disodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2/t16-,17-,18-,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQYVQYXCZODQW-XRONRANPSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84Na2O41S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfobutylether-β-cyclodextrin is synthesized by reacting β-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction involves the nucleophilic attack of the hydroxyl groups of β-cyclodextrin on the butane sultone, resulting in the formation of sulfobutyl ether groups .
Industrial Production Methods
The industrial production of sulfobutylether-β-cyclodextrin typically involves the following steps:
Preparation of β-cyclodextrin solution: β-cyclodextrin is dissolved in an alkaline solution.
Addition of 1,4-butane sultone: 1,4-butane sultone is slowly added to the β-cyclodextrin solution under controlled temperature and stirring conditions.
Reaction completion: The reaction mixture is allowed to react for a specified period to ensure complete substitution.
Purification: The reaction mixture is purified to remove any unreacted starting materials and by-products.
Drying: The purified product is dried to obtain the final sulfobutylether-β-cyclodextrin powder.
Chemical Reactions Analysis
Types of Reactions
Sulfobutylether-β-cyclodextrin undergoes various chemical reactions, including:
Inclusion complex formation: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Substitution reactions: The sulfobutyl ether groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Reagents: 1,4-butane sultone, β-cyclodextrin, alkaline solution.
Conditions: Controlled temperature, stirring, and reaction time.
Major Products Formed
The major product formed is sulfobutylether-β-cyclodextrin with varying degrees of substitution, depending on the reaction conditions .
Scientific Research Applications
Sulfobutylether-β-cyclodextrin has a wide range of scientific research applications, including:
Pharmaceuticals: It is used as an excipient to enhance the solubility and stability of poorly soluble drugs.
Drug delivery: It forms inclusion complexes with drugs, improving their bioavailability and therapeutic efficacy.
Biomedical applications: It is used in the formulation of nanoparticles and nanofibers for targeted drug delivery.
Analytical chemistry: It is used as a chiral selector in capillary electrophoresis and chromatography.
Mechanism of Action
Sulfobutylether-β-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the β-cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic sulfobutyl ether groups enhance the solubility and stability of the complex. This mechanism improves the bioavailability and therapeutic efficacy of the encapsulated drugs .
Comparison with Similar Compounds
Comparative Analysis with Similar Cyclodextrins
Structural and Functional Differences
Binding Mechanism and Ionic Effects
- Neutral substrates : SBE-β-CD outperforms hydroxypropyl-β-cyclodextrin (HP-β-CD) by 2–3× in complexation constants (Kc) due to additional hydrophobic interactions from sulfobutyl chains and charge-augmented hydration .
- Cationic substrates : Electrostatic attraction between sulfonate groups and cationic moieties (e.g., prazosin) enhances binding affinity by 3–4× compared to HP-β-CD .
- Anionic substrates : Charge repulsion reduces Kc values by 41× for SBE-β-CD compared to neutral forms, whereas HP-β-CD shows only a 2–31× reduction .
- Ionic strength effects : Increasing NaCl concentration (0–150 mM) attenuates SBE-β-CD’s binding to cationic drugs by 60%, confirming electrostatic contributions dominate over hydrophobic forces .
Pharmacokinetic Advantages
- Bioavailability : Luteolin/SBE-β-CD complexes achieved a 3.2× higher AUC0–24h in rats compared to free luteolin, attributed to prolonged systemic exposure from controlled release .
- Stability : SBE-β-CD inclusion complexes resist pH-dependent dissociation in gastrointestinal fluids (pH 1.2–7.4), unlike HP-β-CD complexes, which exhibit 20–30% drug leakage in acidic conditions .
Critical Evaluation of Research Findings
- Limitations : High DS (>7) may reduce cavity accessibility, necessitating optimization for specific APIs. Anionic repulsion also precludes use with negatively charged biologics (e.g., oligonucleotides) .
- Regulatory status : SBE-β-CD (Captisol®) holds FDA approval for >20 formulations, whereas HP-β-CD is restricted to topical and inhaled products due to nephrotoxicity concerns .
Biological Activity
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified form of β-cyclodextrin, a cyclic oligosaccharide, which has gained attention for its unique properties and potential biological applications. This article presents a comprehensive overview of the biological activity of SBE-β-CD, including its mechanisms of action, case studies, and relevant research findings.
Overview of SBE-β-CD
SBE-β-CD is characterized by its hydrophilic nature and negative charge in aqueous solutions, which enhances its solubility and stability compared to native β-cyclodextrin. These properties make it an attractive candidate for drug delivery systems, particularly for poorly soluble drugs.
SBE-β-CD interacts with various compounds to form inclusion complexes, which can enhance the solubility and bioavailability of drugs. The primary mechanisms through which SBE-β-CD exhibits biological activity include:
- Enhanced Drug Solubility : By encapsulating hydrophobic drugs, SBE-β-CD increases their solubility in physiological environments.
- Stabilization of Active Ingredients : It protects sensitive compounds from degradation.
- Controlled Release : SBE-β-CD can modulate the release profile of drugs, allowing for sustained therapeutic effects.
Cytotoxicity Studies
A study examined the cytotoxic effects of SBE-β-CD when complexed with thymoquinone (TQ) on K-562 leukemia cells. The results indicated that:
- Cytotoxicity : The SBE-β-CD/TQ complex showed significant cytotoxic effects compared to TQ alone. The IC50 values were determined at various concentrations over a 96-hour incubation period.
| Treatment | IC50 (mg/mL) |
|---|---|
| TQ | 25 |
| SBE-β-CD | 1.43 |
| TQ/SBE-β-CD Complex | 12.5 |
Significant differences were observed with p-values indicating statistical significance (p < 0.001) when comparing treated groups to controls .
Apoptosis Induction
The study also assessed apoptosis induction via Annexin V-FITC assays, revealing that:
- Caspase Activation : The treatment with the SBE-β-CD/TQ complex led to increased caspase 3/7 activity, indicating enhanced apoptotic pathways in leukemia cells.
| Treatment | Caspase 3/7 Activity (Relative Luminescence Units) |
|---|---|
| Control | 100 |
| TQ | 150 |
| SBE-β-CD | 200 |
| TQ/SBE-β-CD Complex | 300 |
These findings suggest that SBE-β-CD not only enhances the efficacy of TQ but also promotes apoptosis in cancer cells .
Veterinary Applications
Research has highlighted the use of β-cyclodextrins, including SBE-β-CD, in veterinary medicine. These studies focus on improving drug efficacy for antibiotics and antifungals by enhancing their solubility and bioavailability.
- Antibiotic Efficacy : Inclusion complexes formed with SBE-β-CD have shown improved therapeutic outcomes in treating bacterial infections in animals.
- Anti-inflammatory Effects : The use of SBE-β-CD has been explored in formulations aimed at reducing inflammation in veterinary patients, demonstrating its potential as a delivery system for anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
